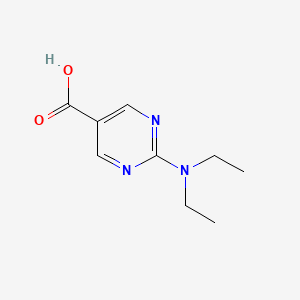

2-(Diethylamino)pyrimidine-5-carboxylic acid

Description

2-(Diethylamino)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a diethylamino group at the 2-position and a carboxylic acid moiety at the 5-position of the pyrimidine ring. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases and their role in drug discovery. This compound serves as a versatile intermediate for synthesizing pharmacologically active molecules, including kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name |

2-(diethylamino)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-3-12(4-2)9-10-5-7(6-11-9)8(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACXBTKYFLQXJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654688 | |

| Record name | 2-(Diethylamino)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927803-51-8 | |

| Record name | 2-(Diethylamino)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Diethylamino)pyrimidine-5-carboxylic acid (CAS No. 927803-51-8) is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a diethylamino group and a carboxylic acid moiety. This unique structure contributes to its interaction with various biological targets.

Structural Formula

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and interact with specific receptors. Research indicates that it may act as an allosteric modulator for certain G-protein-coupled receptors (GPCRs), influencing intracellular signaling cascades .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit histone demethylases, which play a crucial role in gene expression regulation associated with tumorigenesis . This inhibition can lead to reactivation of tumor suppressor genes, making it a candidate for cancer therapy.

Case Study: Histone Demethylase Inhibition

- Target : Histone demethylases (LSD and JmjC classes)

- Effect : Reversal of gene silencing in cancer cells

- Therapeutic Implications : Potential use in treating prostate, breast, and lung cancers.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory activity. The compound has been tested against cyclooxygenase enzymes (COX-1 and COX-2), showing selective inhibition of COX-2, which is implicated in inflammatory processes .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.02–0.04 | High (compared to celecoxib) |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary tests suggest it has activity against various bacterial strains, although further studies are required to elucidate the specific mechanisms involved.

Synthesis and Structure-Activity Relationship (SAR)

Research into the synthesis of derivatives of this compound has revealed insights into its SAR. Modifications at the pyrimidine ring or the diethylamino group can significantly affect its biological potency and selectivity.

Example Derivatives:

- Methyl Substituted Derivative : Increased COX-2 selectivity.

- Fluorinated Derivative : Enhanced anticancer activity through improved binding affinity to histone demethylases.

Clinical Relevance

While the compound has shown promising results in preclinical models, clinical trials are necessary to assess its efficacy and safety in humans. The ongoing research aims to establish optimal dosing regimens and identify patient populations that may benefit most from treatment.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Activity

Research has indicated that pyrimidine derivatives, including 2-(diethylamino)pyrimidine-5-carboxylic acid, possess antiviral and anticancer properties. Studies have shown that modifications in the pyrimidine structure can enhance biological activity against specific viruses and cancer cell lines. For instance, derivatives of this compound have been tested for their efficacy against human immunodeficiency virus (HIV) and various types of cancer, demonstrating promising results in preclinical trials .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes that are crucial in metabolic pathways. Its ability to interact with target enzymes can be exploited to design selective inhibitors for therapeutic applications. For example, studies have targeted dihydrofolate reductase (DHFR) as a potential enzyme for inhibition, which is significant in cancer treatment due to its role in DNA synthesis .

Dye Production

Reactive Dyes

this compound has applications in the textile industry as a precursor for reactive dyes. The compound's high reactivity allows it to form stable bonds with cellulose fibers, making it suitable for dyeing processes. According to patent literature, the compound can be used to synthesize various dyestuffs that exhibit excellent fixation properties on textiles, even under mild conditions .

Stability and Performance

The stability of the dyestuffs produced from this compound is noteworthy. They can be applied through various methods such as pad-dyeing or printing with thickened dye solutions, leading to vibrant colors that withstand washing and light exposure .

Biochemical Research

Biochemical Assays

In biochemical research, this compound is utilized as a biochemical tool for studying various cellular processes. Its role as a substrate or inhibitor in enzymatic assays allows researchers to investigate metabolic pathways and enzyme kinetics effectively.

Cell Culture Applications

The compound has also found applications in cell culture systems where it serves as a growth factor or signaling molecule. Its properties facilitate the study of cell proliferation and differentiation, contributing to advancements in regenerative medicine and tissue engineering .

Case Studies

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituent Variations

2-(Dimethylamino)pyrimidine-5-carboxylic Acid

- Structure: Replaces diethylamino with dimethylamino.

- Molecular Weight: 167.17 g/mol (vs. 195.22 g/mol for diethylamino variant) .

- Key Differences: Reduced steric bulk compared to diethylamino may enhance solubility but decrease membrane permeability. Safety profiles differ, with dimethylamino derivatives showing warnings for skin/eye irritation (H315, H319) .

4-Amino-2-sulfanylpyrimidine-5-carboxylic Acid

- Structure: Features an amino group at position 4 and a sulfhydryl (-SH) group at position 2.

- Molecular Weight : 171.17 g/mol .

- Amino groups enhance hydrogen-bonding capacity, useful in enzyme inhibition .

2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

- Structure : Trifluoromethyl (-CF₃) at position 2.

- Molecular Weight : 206.11 g/mol .

- Key Differences: The electron-withdrawing CF₃ group increases electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) . This contrasts with the electron-donating diethylamino group, which may stabilize charge in intermediates .

Functional and Reactivity Comparisons

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.